(R)-(-)-Rolipram

Catalog No.
S575313
CAS No.
85416-75-7
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Rolipram

CAS Number

85416-75-7

Product Name

(R)-(-)-Rolipram

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1

InChI Key

HJORMJIFDVBMOB-LBPRGKRZSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3

Mechanisms of Action

(R)-(-)-Rolipram selectively inhibits specific subtypes of PDE4, particularly PDE4A, PDE4B, and PDE4D, with varying potencies. This selective action allows researchers to study the specific role of these PDE4 subtypes in different biological processes []. The increased cAMP levels caused by (R)-(-)-Rolipram can activate downstream signaling pathways involved in various cellular functions, including:

  • Regulation of gene expression: cAMP can activate protein kinase A (PKA), which can phosphorylate and regulate various transcription factors, ultimately influencing gene expression [].
  • Cell proliferation and differentiation: cAMP signaling plays a crucial role in regulating cell growth, division, and differentiation [].
  • Neurotransmission: cAMP is involved in modulating the release and function of neurotransmitters in the brain, impacting learning, memory, and mood [].
  • Inflammation: cAMP signaling can modulate the function of immune cells and the production of inflammatory mediators [].

Research Applications

Due to its ability to modulate various cellular processes, (R)-(-)-Rolipram is used in diverse research applications, including:

  • Understanding the role of PDE4 in various diseases: Researchers use (R)-(-)-Rolipram to investigate the contribution of PDE4 to the development and progression of various diseases, such as neurodegenerative disorders, inflammatory conditions, and certain cancers [, , ].
  • Developing new therapeutic strategies: By understanding the effects of (R)-(-)-Rolipram on specific cellular processes, researchers can develop new therapeutic strategies targeting PDE4 for various diseases [].
  • Investigating cellular signaling pathways: (R)-(-)-Rolipram can be used as a tool to study the specific role of cAMP signaling pathways in different cell types and tissues.

(R)-(-)-Rolipram is a selective phosphodiesterase-4 inhibitor, primarily recognized for its potential applications in treating depression and various neurodegenerative diseases. Discovered in the early 1990s by Schering AG, it was initially developed as an antidepressant but was later discontinued due to a narrow therapeutic window that resulted in significant gastrointestinal side effects at effective dosages . The chemical formula of Rolipram is C₁₆H₂₁NO₃, with a molar mass of 275.348 g·mol⁻¹ .

Rolipram acts by inhibiting phosphodiesterase-4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. This inhibition leads to increased levels of cyclic adenosine monophosphate within cells, enhancing signaling pathways associated with mood regulation and neuroprotection . The compound also engages in various

The biological activity of Rolipram extends beyond its role as an antidepressant. It has been shown to reverse anhedonia in animal models of chronic mild stress, suggesting its potential in mood disorders by modulating gamma-aminobutyric acid levels . Additionally, Rolipram has demonstrated neuroprotective properties by enhancing proteasome activity, which is crucial for degrading misfolded proteins associated with neurodegenerative diseases like Alzheimer’s .

Several synthesis methods have been developed for (R)-(-)-Rolipram:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method utilizes nitromethane and allylic carbonates to produce Rolipram with high yields (80-92%) and enantiomeric excesses (90-98%) using chiral ligands .
  • Enantioselective Flow Synthesis: A novel approach involves telescoped asymmetric conjugate addition and oxidative aldehyde reactions, providing efficient synthesis pathways for Rolipram .
  • Conventional Organic Synthesis: Traditional methods have also been employed, focusing on regioselectivity and functional group transformations to achieve the desired compound .

Rolipram has several potential applications:

  • Antidepressant Therapy: Initially developed for this purpose due to its ability to enhance cyclic adenosine monophosphate signaling.
  • Neurodegenerative Disease Research: Its role in increasing proteasome activity makes it a candidate for studies related to Alzheimer’s disease and other conditions involving protein aggregation .
  • Autoimmune Diseases: Ongoing research explores its efficacy in treating autoimmune conditions through modulation of immune responses .

Studies have demonstrated that Rolipram interacts with various neurotransmitter systems, particularly enhancing the effects of gamma-aminobutyric acid. This modulation may contribute to its antidepressant effects and potential therapeutic benefits in mood disorders . Furthermore, research indicates that Rolipram can influence the activity of other neurotransmitters such as dopamine and serotonin, which are critical in mood regulation .

Several compounds share structural or functional similarities with (R)-(-)-Rolipram. Notable examples include:

Compound NameClassKey Features
(R)-BaclofenGABA-B receptor agonistUsed for muscle spasticity; enhances GABAergic activity.
PentoxifyllinePhosphodiesterase inhibitorPrimarily used for improving blood flow; less selective than Rolipram.
CilomilastPhosphodiesterase inhibitorDeveloped for asthma treatment; shares PDE4 inhibition but differs in specificity.

Uniqueness of (R)-(-)-Rolipram:
(R)-(-)-Rolipram is distinctive due to its selective inhibition of phosphodiesterase-4, which not only contributes to its antidepressant effects but also enhances proteasome activity, making it a subject of interest in neurodegenerative disease research. Unlike similar compounds, it has demonstrated significant potential in modulating both mood disorders and protein aggregation issues .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 g/mol

Monoisotopic Mass

275.15214353 g/mol

Heavy Atom Count

20

UNII

DPX51KUP08

Other CAS

85416-75-7

Wikipedia

(R)-rolipram

Dates

Modify: 2023-08-15

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